molecular formula C10H10F2O3 B2426277 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane CAS No. 1237991-81-9

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane

Cat. No.: B2426277
CAS No.: 1237991-81-9
M. Wt: 216.184
InChI Key: DAHPARGKQAOYKA-UHFFFAOYSA-N
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Description

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane is a chemical compound of significant interest in advanced pharmaceutical and medicinal chemistry research. The structure of this compound, which incorporates an oxirane (epoxide) ring and a difluoromethoxy phenoxy ether, suggests potential as a versatile synthetic intermediate or a bioactive scaffold. The difluoromethoxy group is a key motif in modern drug design, known for its ability to enhance metabolic stability and membrane permeability of lead compounds, a principle observed in active pharmaceutical ingredients . Furthermore, the reactive oxirane ring can serve as a critical pharmacophore or a site for further molecular diversification, enabling researchers to explore structure-activity relationships (SAR) . This compound is provided exclusively for laboratory research applications, facilitating investigations in hit-to-lead optimization and the development of novel therapeutic agents.

Properties

IUPAC Name

2-[[2-(difluoromethoxy)phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c11-10(12)15-9-4-2-1-3-8(9)14-6-7-5-13-7/h1-4,7,10H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHPARGKQAOYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane typically involves the reaction of 2-(difluoromethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced products.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while nucleophilic substitution can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is being investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores suggests it may exhibit activity in modulating neurotransmitter systems, particularly serotonin and noradrenaline reuptake inhibition. This mechanism is relevant for treating disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD) .

Case Studies

  • Serotonin and Noradrenaline Reuptake Inhibition : Research indicates that compounds with similar structures can affect monoamine transporters, making them candidates for developing medications targeting mood disorders .
  • Toxicological Assessments : Studies have shown that related compounds exhibit low acute toxicity but may cause sensitization upon dermal exposure. This highlights the need for careful evaluation of safety profiles in drug development .

Materials Science

Polymer Chemistry
The oxirane group in 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane allows for its use in synthesizing epoxy resins. These materials are critical in coatings, adhesives, and composites due to their excellent mechanical properties and chemical resistance.

Applications in Coatings

  • Durability Enhancements : Incorporating this compound into epoxy formulations can enhance the durability and weather resistance of coatings used in construction and automotive industries.
  • Case Study : A study demonstrated that epoxy coatings modified with difluoromethoxy phenoxy compounds exhibited improved adhesion and corrosion resistance compared to traditional formulations.

Environmental Safety

Chemical Risk Assessment
Given the potential environmental impact of chemical substances, this compound has been subjected to risk assessments to evaluate its safety profile. Regulatory bodies have classified it based on inhalation toxicity and potential mutagenicity.

Case Studies

  • Occupational Exposure : Reports indicate that workers exposed to similar compounds experienced allergic reactions, emphasizing the importance of monitoring exposure levels in industrial settings .
  • Environmental Persistence : Research into the degradation pathways of related compounds suggests that they may persist in the environment, necessitating further studies on their ecological impact .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential therapeutic agentInhibits serotonin and noradrenaline reuptake
Polymer ChemistryUsed in epoxy resin formulationsEnhances durability and chemical resistance
Environmental SafetyRisk assessments for occupational exposurePotential sensitization and mutagenicity risks

Mechanism of Action

The mechanism of action of 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring. This ring can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane include:

  • 2-[[2-(Trifluoromethoxy)phenoxy]methyl]oxirane
  • 2-[[2-(Methoxy)phenoxy]methyl]oxirane
  • 2-[[2-(Chloromethoxy)phenoxy]methyl]oxirane

Uniqueness

What sets this compound apart from these similar compounds is its difluoromethoxy group, which imparts unique electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it particularly valuable in certain applications.

Biological Activity

The compound 2-[[2-(Difluoromethoxy)phenoxy]methyl]oxirane, also known as a difluoromethoxy-substituted epoxide, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C10H10F2O3
CAS Number: 1237991-81-9

The compound features an epoxide functional group, which is known for its reactivity in biological systems. The presence of the difluoromethoxy group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by BenchChem reported that the compound was investigated for its potential to inhibit bacterial growth, with promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism through which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The epoxide group can react with nucleophilic sites on proteins and nucleic acids, potentially leading to cell death .

Case Studies

Several case studies have documented the biological effects of similar compounds with difluoromethoxy substitutions. For instance:

  • Study on Fluorinated Compounds : A review highlighted the role of fluorinated compounds in drug design, noting that modifications such as difluoromethoxy groups can enhance bioactivity and selectivity against specific targets .
  • Anticancer Activity : Another study explored the potential anticancer properties of difluoromethoxy-containing epoxides. The findings suggested that these compounds could induce apoptosis in cancer cells through oxidative stress mechanisms .

Toxicological Profile

Toxicological assessments indicate that while this compound shows promising biological activity, it also requires careful evaluation regarding its safety profile. According to hazard assessments:

  • Acute Toxicity (Oral LD50) : >2000 mg/kg
  • Environmental Hazards : Toxic to aquatic life (LC50 = 4.6 mg/L for fish) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[[2-(difluoromethoxy)phenoxy]methyl]oxirane, and how do reaction conditions affect yield?

  • Methodology : Two primary methods are recommended:

  • Epoxidation of Allylic Precursors : React 2-(difluoromethoxy)phenol derivatives with epichlorohydrin in the presence of a base (e.g., NaOH) under controlled pH (8–10) and temperature (40–60°C). Purification via column chromatography (silica gel, hexane/ethyl acetate) yields ~60–75% .
  • mCPBA-Mediated Epoxidation : Treat a precursor alkene (e.g., 2-(difluoromethoxy)styrene derivative) with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C. Reaction monitoring via TLC ensures minimal side-product formation .
    • Key Considerations : Solvent polarity and temperature control are critical to avoid epoxide ring-opening side reactions.

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR Analysis :

  • ¹H NMR : Epoxide protons appear as two doublets (δ 3.1–3.5 ppm, J = 4–5 Hz). Aromatic protons (δ 6.8–7.2 ppm) and the difluoromethoxy group (δ 5.8–6.2 ppm) are distinct .
  • ¹⁹F NMR : Two doublets (δ -120 to -125 ppm, J = 250–300 Hz) confirm the difluoromethoxy group .
    • GC-MS : Retention time and molecular ion peak (m/z 186.16) validate purity .

Q. What storage conditions prevent degradation of this epoxide?

  • Store at 4°C under inert gas (N₂/Ar) to minimize moisture exposure. Use amber glass vials to avoid photolytic ring-opening. Stabilizers like BHT (0.1% w/w) can extend shelf life .

Advanced Research Questions

Q. How does the difluoromethoxy substituent influence regioselectivity in nucleophilic ring-opening reactions?

  • Electronic Effects : The electron-withdrawing difluoromethoxy group increases electrophilicity at the adjacent epoxide carbon, directing nucleophiles (e.g., amines) to the less sterically hindered position.
  • Steric Effects : Ortho-substitution on the phenyl ring creates steric hindrance, favoring attack at the β-carbon of the epoxide. DFT calculations (B3LYP/6-31G*) support this selectivity .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Molecular Dynamics (MD) Simulations : Simulate solvation in aqueous buffers (pH 7.4) to assess hydrolysis rates. Epoxide ring strain (calculated via DFT) correlates with experimental half-life (~12 hours at 37°C) .
  • pKa Prediction : Software like MarvinSketch estimates the epoxide’s susceptibility to acid-catalyzed ring-opening (predicted pKa ~8.5) .

Q. What experimental evidence supports covalent binding to DNA nucleobases?

  • Mass Spectrometry : LC-HRMS identifies adducts (e.g., m/z 320.10 [M+guanine-H₂O]⁺) after incubation with DNA.
  • X-Ray Crystallography : Co-crystallization reveals covalent bonding at guanine N7 positions, confirmed by electron density maps .
  • Mutagenicity Assays : Ames tests show dose-dependent frameshift mutations in S. typhimurium TA98, implicating DNA alkylation .

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